5-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is a heterocyclic compound belonging to the class of pyrrolopyridine derivatives. These compounds are recognized for their diverse biological activities, making them of significant interest in medicinal chemistry. The compound features a brominated pyrrolo[2,3-b]pyridine structure, which contributes to its unique chemical properties and potential therapeutic applications. Its IUPAC name reflects its complex structure, which includes a bromine atom and a carboxylic acid functional group at specific positions on the pyrrolopyridine ring system.
This compound can be sourced from various chemical suppliers and databases such as PubChem and BenchChem, where it is cataloged under different identifiers including CAS number 849068-61-7 and DTXSID301185684. Its classification as a pyrrolopyridine derivative places it within a category known for various pharmacological activities, including anticancer properties.
The synthesis of 5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid typically involves several key steps:
These synthetic routes can be optimized for industrial production by utilizing continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.
The molecular formula of 5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is with a molecular weight of approximately 241.04 g/mol. The compound's structure consists of:
The structural representation can be depicted as follows:
5-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid can participate in various chemical reactions due to its functional groups:
These reactions highlight the versatility of this compound in synthetic organic chemistry.
The mechanism of action for compounds like 5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid often involves interactions with biological targets such as enzymes or receptors. Research indicates that derivatives of pyrrolopyridines can inhibit fibroblast growth factor receptors (FGFRs), which are implicated in various cancers.
For example, studies have shown that certain derivatives exhibit potent inhibitory activity against FGFRs, leading to reduced cell proliferation and induced apoptosis in cancer cell lines. The specific binding interactions often involve hydrogen bonding and hydrophobic interactions between the compound's functional groups and the active sites of these receptors.
The physical properties of 5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid include:
The chemical properties include:
Relevant data points include:
5-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid has several applications in scientific research:
The synthesis of 5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid relies on sequential functionalization of the 7-azaindole core. A canonical three-step approach begins with commercially available 4-methyl-1H-pyrrolo[2,3-b]pyridine (1). Electrophilic bromination at the 5-position yields 5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine (2, CAS 1150617-52-9), a pivotal intermediate confirmed by CAS registry and spectral data [3] . Subsequent metallation at C3 using n-butyllithium at −78°C, followed by quenching with solid CO₂, provides the carboxylic acid derivative [7]. Alternative routes employ pre-functionalized building blocks, such as methyl 3-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate (3, CAS 1190316-79-0), where ester hydrolysis under basic conditions (NaOH/EtOH/H₂O) delivers the target acid [4] [9]. Challenges include the sensitivity of the pyrrole ring to oxidative degradation, necessitating inert atmospheres and low temperatures during metalation steps.
Table 1: Key Intermediates in Synthetic Routes
Compound | CAS Number | Role | Source |
---|---|---|---|
4-Methyl-1H-pyrrolo[2,3-b]pyridine | N/A | Starting material | |
5-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine | 1150617-52-9 | Brominated core | [3] |
Methyl 3-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate | 1190316-79-0 | Carboxylated precursor | [4] [9] |
Bromination of 4-methyl-7-azaindole exhibits stringent regioselectivity governed by electronic and steric factors. The 5-position is inherently electron-rich due to the +M effect of the pyrrole nitrogen, facilitating electrophilic substitution. N-Bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–25°C achieves >90% selectivity for 5-bromination over 3-bromination, as confirmed by LC-MS and ¹H-NMR . The C4 methyl group exerts minor steric hindrance but does not compromise 5-position reactivity. In contrast, methylation at C4 is typically introduced prior to ring closure via Knorr-type syntheses, as direct C4 alkylation of formed pyrrolopyridines suffers from poor selectivity [4] [10]. Computational studies (unpublished, cited in patents) indicate that C4 methylation reduces electron density at N1, enhancing stability toward protodeboronation in subsequent Suzuki couplings—a critical advantage for derivatization [7].
Table 2: Bromination Selectivity Under Varied Conditions
Brominating Agent | Solvent | Temp (°C) | 5-Bromo Isomer Yield (%) | 3-Bromo Isomer Yield (%) |
---|---|---|---|---|
NBS | DMF | 0 | 92 | <5 |
NBS | DCM | 25 | 85 | 8 |
Br₂ | AcOH | 25 | 78 | 15 |
The C3-carboxylic acid moiety is installed via two dominant strategies: (1) direct C3 lithiation-carboxylation, or (2) hydrolysis of pre-formed esters. Lithiation employs 2.2 equiv n-BuLi in tetrahydrofuran (THF) at −78°C, followed by reaction with dry ice, yielding the acid in 60–75% efficiency after acidification [7]. Competitive proton transfer at N1 necessitates rigorous deprotonation control, achievable via sequential sodium hydride (NaH) treatment prior to BuLi addition. Alternatively, ester hydrolysis exploits methyl 3-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate (3), where 2N NaOH in ethanol/water (3:1) at 80°C affords the dicarboxylic acid, though this route requires positional separation if bromination is non-selective [4] [9]. Emerging approaches include Halogen–Metal Exchange at C3-bromo precursors using i-PrMgCl·LiCl, enabling carboxylation with broader functional group tolerance than lithiation [7].
Solvent polarity critically influences reaction efficiency, particularly for bromination and carboxylation steps. Polar aprotic solvents (DMF, DMSO) maximize NBS solubility and bromination yields (92%), while protic solvents (MeOH, EtOH) promote debromination side reactions [1] . For Pd-catalyzed functionalizations of brominated intermediates, tetrahydrofuran (THF)/water mixtures optimize Suzuki couplings, with Pd(dppf)Cl₂ exhibiting superior catalytic activity over Pd(PPh₃)₄ due to enhanced stability toward heterocyclic nitrogen coordination [7]. Carboxylation yields improve with co-solvent systems: THF/hexane (1:1) in lithiation reduces tar formation, boosting yields by 15% versus pure THF [1]. Catalyst loadings can be minimized to 0.5–2 mol% using tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) with tri-tert-butylphosphine, achieving full conversion in carboxylate ester couplings.
Table 3: Solvent and Catalyst Impact on Key Steps
Reaction | Optimal Solvent | Optimal Catalyst/Ligand | Yield (%) |
---|---|---|---|
5-Bromination | DMF | N/A | 92 |
C3-Lithiation | THF/hexane (1:1) | n-BuLi | 75 |
Suzuki Coupling | THF/H₂O (3:1) | Pd(dppf)Cl₂ | 88 |
Ester Hydrolysis | EtOH/H₂O (3:1) | NaOH | 95 |
CAS No.: 71031-15-7
CAS No.: 24622-61-5
CAS No.: 92219-95-9
CAS No.:
CAS No.:
CAS No.: 7362-34-7